4-(4-Methylpiperazine-1-carbonyl)benzonitrile
Description
Properties
IUPAC Name |
4-(4-methylpiperazine-1-carbonyl)benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c1-15-6-8-16(9-7-15)13(17)12-4-2-11(10-14)3-5-12/h2-5H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LROHRAWHVXIYAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=CC=C(C=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901240525 | |
| Record name | 4-[(4-Methyl-1-piperazinyl)carbonyl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901240525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000932-49-9 | |
| Record name | 4-[(4-Methyl-1-piperazinyl)carbonyl]benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1000932-49-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[(4-Methyl-1-piperazinyl)carbonyl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901240525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Transformations and Reactivity Profiles of 4 4 Methylpiperazine 1 Carbonyl Benzonitrile
Reactivity at the Nitrile Moiety
The nitrile group (C≡N) is a versatile functional group that can undergo a variety of chemical transformations, providing access to a range of other functionalities.
Hydrolysis to Carboxylic Acid and Amide Derivatives
The hydrolysis of nitriles is a well-established method for the synthesis of carboxylic acids and amides. This transformation can be achieved under either acidic or basic conditions. In the context of 4-(4-methylpiperazine-1-carbonyl)benzonitrile, hydrolysis would lead to the formation of 4-(4-methylpiperazine-1-carbonyl)benzoic acid or the corresponding amide.
Under acidic conditions, the reaction typically proceeds via protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon atom, making it more susceptible to nucleophilic attack by water. Subsequent tautomerization and further hydrolysis of the resulting amide intermediate yield the carboxylic acid and an ammonium salt.
Basic hydrolysis involves the direct attack of a hydroxide ion on the nitrile carbon, followed by protonation of the resulting anion to form an imidic acid, which then tautomerizes to the amide. Further hydrolysis of the amide under basic conditions yields the carboxylate salt and ammonia.
While specific studies on the hydrolysis of this compound are not extensively documented, the general mechanism for benzonitrile (B105546) hydrolysis provides a reliable model for its expected reactivity.
Table 1: General Conditions for Nitrile Hydrolysis
| Conditions | Reagents | Products |
| Acidic | H₂SO₄ or HCl in H₂O, heat | Carboxylic acid, Ammonium salt |
| Basic | NaOH or KOH in H₂O, heat | Carboxylate salt, Ammonia |
Reduction to Amines
The reduction of the nitrile group in this compound would yield the corresponding primary amine, (4-(aminomethyl)phenyl)(4-methylpiperazin-1-yl)methanone. This transformation is of significant interest as it introduces a primary amine functionality, a common feature in many biologically active molecules.
A variety of reducing agents can be employed for this purpose. Catalytic hydrogenation is a widely used method, often employing catalysts such as platinum, palladium, or nickel under a hydrogen atmosphere. The reaction conditions, including pressure, temperature, and solvent, can be optimized to achieve high yields and selectivity. For instance, platinum on carbon (Pt/C) has been shown to be effective for the selective hydrogenation of benzonitriles to primary amines under mild conditions researchgate.net.
Alternatively, chemical reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) in the presence of a catalyst can also effect this reduction. The choice of reducing agent can sometimes influence the selectivity, particularly in the presence of other reducible functional groups like the amide carbonyl.
Table 2: Common Reagents for Nitrile Reduction
| Reagent/Catalyst | Conditions | Product |
| H₂ / Pt/C | 6 bar H₂, 30°C, CH₂Cl₂/H₂O | Primary amine |
| LiAlH₄ | THF, reflux | Primary amine |
| NaBH₄ / CoCl₂ | Methanol, room temperature | Primary amine |
[3+2] Cycloaddition Reactions (e.g., with Azides to Form Tetrazoles)
The nitrile group can participate in [3+2] cycloaddition reactions with 1,3-dipoles. A prominent example is the reaction with azides, typically sodium azide, to form tetrazole rings. This reaction, often referred to as a "click" reaction, is a powerful tool for the synthesis of 5-substituted-1H-tetrazoles, which are important scaffolds in medicinal chemistry due to their bioisosteric relationship with carboxylic acids.
The reaction of this compound with sodium azide would yield 5-(4-(4-methylpiperazine-1-carbonyl)phenyl)-1H-tetrazole. This transformation is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The use of a catalyst, such as a Lewis acid or a Brønsted acid, can facilitate the reaction by activating the nitrile group towards nucleophilic attack by the azide anion youtube.comnih.govajgreenchem.com. Various catalysts, including zinc salts and cobalt complexes, have been shown to promote this cycloaddition effectively nih.govorganic-chemistry.org.
Table 3: Conditions for Tetrazole Synthesis from Nitriles and Azides
| Catalyst | Solvent | Temperature | Product |
| Ammonium chloride | DMF | ~120 °C | 5-Substituted-1H-tetrazole |
| Zinc salts | Water | Reflux | 5-Substituted-1H-tetrazole |
| Cobalt(II) complex | DMSO | 110 °C | 5-Substituted-1H-tetrazole nih.gov |
Reactivity at the Amide Carbonyl Group
The tertiary amide bond in this compound, formed between the 4-cyanobenzoyl moiety and 1-methylpiperazine (B117243), is generally a robust functional group.
Hydrolytic Stability Studies
Amides are significantly more resistant to hydrolysis than esters or acid chlorides. This stability is attributed to the resonance delocalization of the nitrogen lone pair into the carbonyl group, which reduces the electrophilicity of the carbonyl carbon.
Hydrolysis of the amide bond in this compound would require harsh conditions, such as prolonged heating in the presence of strong acids or bases. Under these conditions, the amide bond would cleave to yield 4-cyanobenzoic acid and 1-methylpiperazine. The relative stability of the amide compared to the nitrile suggests that under milder hydrolytic conditions, selective transformation of the nitrile group might be achievable without affecting the amide linkage.
Potential for N-Alkylation or N-Acylation
The piperazine (B1678402) ring in this compound contains a tertiary amine (the N-methyl group) and a tertiary amide nitrogen. The nitrogen of the N-methyl group is nucleophilic and can potentially undergo N-alkylation with suitable alkylating agents, such as alkyl halides. This would lead to the formation of a quaternary ammonium salt.
The amide nitrogen, due to the delocalization of its lone pair into the carbonyl group, is significantly less nucleophilic and generally does not undergo N-alkylation or N-acylation under standard conditions. However, under specific and often forcing conditions, or through indirect methods, modification at the amide nitrogen might be possible, though it is not a common transformation for this type of amide. N-acylation of the secondary amine in a related piperazine derivative, followed by methylation, is a common synthetic strategy to arrive at compounds like the one under discussion.
Reactivity of the Piperazine Ring System
The piperazine ring in this compound contains two nitrogen atoms with distinct chemical environments. The nitrogen at position 1 (N1) is part of an amide linkage, bonded to the electron-withdrawing 4-cyanobenzoyl group. The nitrogen at position 4 (N4) is a tertiary amine, bonded to a methyl group. This structural arrangement significantly influences the ring's reactivity.
N-Substitution Reactions
The target molecule, this compound, possesses two tertiary amine centers and therefore does not have a secondary amine nitrogen available for direct N-substitution reactions like simple acylation or alkylation. However, the reactivity of the analogous secondary amine, (4-cyanophenyl)(piperazin-1-yl)methanone, provides a basis for understanding potential transformations. This parent compound could readily undergo N-alkylation or N-acylation at the secondary amine position (N4) under standard conditions. For instance, alkylation can be achieved using alkyl halides, while acylation can be performed with acyl chlorides or anhydrides.
For this compound itself, the N-methyl nitrogen (N4) is the most nucleophilic and basic site. This nitrogen is susceptible to quaternization reactions . Treatment with an alkylating agent, such as an alkyl halide (e.g., methyl iodide), would lead to the formation of a quaternary ammonium salt. mostwiedzy.plmdpi.com This reaction proceeds via an SN2 mechanism, where the nucleophilic nitrogen attacks the electrophilic carbon of the alkyl halide. mostwiedzy.pl The rate and success of such a reaction can be influenced by steric hindrance around the nitrogen and the reactivity of the alkylating agent. mdpi.com
Conformational Changes upon Substitution
The piperazine ring typically adopts a stable chair conformation. In 1-acylpiperazines, the amide bond introduces a significant energy barrier to rotation, influencing the conformational dynamics of the ring. nih.govresearchgate.net Studies on N-benzoylated piperazine compounds have shown that these molecules exist as distinct conformers at room temperature due to the restricted rotation around the amide C-N bond. nih.gov The activation energy barriers for this rotation and for the piperazine ring inversion are typically in the range of 56 to 80 kJ mol⁻¹. nih.gov
For this compound, the piperazine ring is expected to be in a chair conformation. The bulky 4-cyanobenzoyl group at N1 and the methyl group at N4 will occupy positions that minimize steric strain. In similar 1-arylpiperazines, electron-withdrawing substituents on the aryl ring tend to favor a more coplanar orientation between the aryl group and the piperazine ring to enhance conjugation. researchgate.net
Upon quaternization at the N4 position, as discussed in the previous section, the introduction of a new alkyl group and a positive charge would induce significant conformational adjustments. The increased steric bulk would alter the preferred chair conformation and could potentially lead to a higher population of twist-boat conformers to alleviate steric strain.
Protonation and Basicity Investigations
The basicity of the two nitrogen atoms in this compound is vastly different. The N1 nitrogen, being part of an amide, has its lone pair of electrons delocalized through resonance with the adjacent carbonyl group. libretexts.org This delocalization significantly reduces its basicity, making it essentially non-basic under typical aqueous conditions. libretexts.orgmasterorganicchemistry.com
| Compound | pKa (Conjugate Acid) | Reference Nitrogen |
|---|---|---|
| Piperazine (pKa1) | 9.73 | Secondary Amine |
| 1-Methylpiperazine (pKa1) | 9.04 | Secondary Amine |
| 1,4-Dimethylpiperazine (pKa1) | 8.25 | Tertiary Amine |
| 1-Acetylpiperazine | ~7.8 | Secondary Amine |
| This compound | Estimated ~8.5-9.0 | N-Methyl Tertiary Amine (N4) |
Note: pKa values are approximate and can vary with experimental conditions. The value for the title compound is an estimate based on substituent effects.
Aromatic Ring Functionalization
The benzonitrile ring is the site for potential aromatic substitution reactions. Its reactivity is strongly governed by the directing and activating/deactivating effects of its two substituents: the cyano (-CN) group and the 4-methylpiperazine-1-carbonyl group.
Electrophilic Aromatic Substitution Potentials
Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.org The rate of this reaction is highly sensitive to the nature of the substituents already present on the ring. minia.edu.eg Both the cyano group and the carbonyl group of the amide are strong electron-withdrawing groups. They deactivate the aromatic ring towards electrophilic attack by reducing its electron density. minia.edu.egmasterorganicchemistry.com
Consequently, this compound is significantly deactivated towards EAS reactions such as nitration, halogenation, and Friedel-Crafts reactions. wikipedia.orgmasterorganicchemistry.com These reactions would require harsh conditions (e.g., strong acids, high temperatures) and would likely proceed slowly, if at all. minia.edu.eg
In terms of regioselectivity, both the cyano and carbonyl substituents are meta-directors. wikipedia.org This is because the resonance structures of the carbocation intermediate (the arenium ion) formed during the reaction are less destabilized when the electrophile adds to the meta position relative to these groups. Therefore, if an EAS reaction were to occur, the incoming electrophile would be directed to the positions meta to both substituents (i.e., positions 2 and 6 relative to the carbonyl group).
Nucleophilic Aromatic Substitution (SNAr) on Halogenated Analogs
While the electron-deficient nature of the ring deactivates it for EAS, it activates it for nucleophilic aromatic substitution (SNAr), provided a suitable leaving group is present on the ring. masterorganicchemistry.com The SNAr reaction is a pathway for substituting a leaving group (typically a halide) on an aromatic ring with a strong nucleophile. nih.govrsc.org
For an SNAr reaction to proceed on an analog of this compound, a halogen atom would need to be present on the benzonitrile ring, preferably at a position ortho or para to one of the strong electron-withdrawing groups. For example, in a compound like 2-chloro-4-(4-methylpiperazine-1-carbonyl)benzonitrile , the chlorine atom is ortho to the carbonyl group and para to the cyano group. This positioning is ideal for stabilizing the negative charge of the intermediate through resonance.
The mechanism proceeds in two steps:
Addition: A nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. masterorganicchemistry.com The negative charge is delocalized onto the electron-withdrawing cyano and carbonyl groups.
Elimination: The leaving group (halide ion) is expelled, and the aromaticity of the ring is restored.
The reactivity of the halogen as a leaving group in SNAr reactions often follows the order F > Cl > Br > I. This is because the rate-determining step is typically the initial attack of the nucleophile, which is facilitated by the high electronegativity of fluorine making the attached carbon more electrophilic. nih.gov
| Halogen (X) | Relative Reactivity | Reason |
|---|---|---|
| Fluorine (F) | Highest | Strong inductive electron withdrawal activates the ring for nucleophilic attack. |
| Chlorine (Cl) | High | Good balance of inductive withdrawal and leaving group ability. |
| Bromine (Br) | Moderate | Less activating due to lower electronegativity. |
| Iodine (I) | Lowest | Least activating due to lowest electronegativity. |
Advanced Structural Elucidation and Conformational Studies
X-ray Crystallographic Analysis for Solid-State Conformation
There is currently no publicly available X-ray crystallographic data for 4-(4-Methylpiperazine-1-carbonyl)benzonitrile. Such an analysis would provide precise measurements of bond lengths, bond angles, and torsion angles, defining the molecule's three-dimensional structure in the crystalline state. It would reveal the conformation of the piperazine (B1678402) ring, which typically adopts a chair conformation, and the relative orientation of the benzonitrile (B105546) and methylpiperazine-1-carbonyl moieties.
Hydrogen Bonding Interactions within Crystal Lattices
Without a crystal structure, the specific hydrogen bonding interactions for this molecule cannot be definitively described. Generally, in related structures, intermolecular interactions such as C—H···O or C—H···N hydrogen bonds could be anticipated, playing a crucial role in the stabilization of the crystal lattice. The carbonyl oxygen and the nitrile nitrogen are potential hydrogen bond acceptors.
Advanced Spectroscopic Investigations
While basic spectroscopic data may exist, in-depth and high-resolution spectroscopic studies focused on the stereochemical and detailed functional group analysis of this compound are not found in the reviewed literature.
High-Resolution NMR Spectroscopy for Stereochemical Assignment
Detailed high-resolution 1D and 2D NMR studies (such as COSY, HSQC, HMBC, and NOESY) would be necessary for the complete and unambiguous assignment of all proton and carbon signals and to determine the stereochemistry and conformational dynamics in solution. While standard 1H and 13C NMR spectra can confirm the basic structure, they are insufficient for a detailed stereochemical assignment without further specialized experiments.
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Experimentally recorded and assigned FT-IR and Raman spectra for this compound are not available in detail. A comprehensive vibrational analysis would identify and assign the characteristic stretching and bending frequencies for its key functional groups.
| Functional Group | Expected Vibrational Mode |
| C≡N (Nitrile) | Stretching |
| C=O (Amide) | Stretching |
| C-N (Piperazine) | Stretching |
| Aromatic C-H | Stretching |
| Aliphatic C-H | Stretching |
This table represents expected vibrational modes based on general chemical principles, not specific experimental data for the title compound.
Circular Dichroism (CD) for Chiral Derivatives
Circular dichroism spectroscopy is a technique used to study chiral molecules. As this compound is an achiral molecule, it would not exhibit a CD spectrum. Studies on chiral derivatives of this compound, which would be necessary for CD analysis, have not been reported.
Conformational Analysis in Solution and Gas Phase
The conformational landscape of this compound is primarily defined by two key dynamic processes: the restricted rotation around the amide C-N bond and the conformational inversion of the piperazine ring. These phenomena dictate the three-dimensional arrangement of the molecule in both solution and the gas phase, influencing its interactions with biological targets.
In solution, molecules containing an N-acylpiperazine scaffold, such as this compound, exhibit complex conformational behavior. nih.gov The amide bond possesses a significant partial double-bond character, which hinders free rotation and leads to the existence of distinct syn and anti rotamers (also referred to as cis and trans isomers, respectively). These conformers can interconvert, but the energy barrier to this rotation is substantial enough to allow for their observation by techniques like temperature-dependent NMR spectroscopy. nih.gov
Studies on closely related N-benzoylated piperazine compounds have utilized dynamic NMR to quantify the energetics of these conformational changes. nih.gov Two distinct coalescence points are often observed: one corresponding to the amide bond rotation and another to the piperazine ring inversion. nih.govbeilstein-journals.org Typically, the activation energy for the amide bond rotation is higher than that for the ring inversion. nih.govrsc.org For a series of substituted N-benzoylpiperazines, the Gibbs free activation energy (ΔG‡) for the rotation of the amide bond has been found to be in the range of 56 to 80 kJ mol−1. nih.govrsc.org
The piperazine ring itself most commonly adopts a thermodynamically stable chair conformation. nih.gov However, it can undergo inversion between two equivalent chair forms, passing through higher-energy boat or twist-boat transition states. nih.govnih.gov The energy barrier for this ring inversion in N,N'-dimethylpiperazine is approximately 55.7 kJ mol−1, which is higher than that for cyclohexane, indicating a more rigid ring system. nih.gov The presence of the N-benzoyl group and the N'-methyl group in this compound influences these energy barriers. The electronic nature of substituents on the benzoyl ring can modulate the rotational and inversion barriers, an effect that can be correlated with Hammett constants. nih.govrsc.org
The following table summarizes typical activation energies for the dynamic processes in analogous N-benzoylpiperazine systems, providing an insight into the expected conformational behavior of this compound in solution.
| Conformational Process | Typical Activation Energy (ΔG‡) Range (kJ mol−1) | Experimental Method |
|---|---|---|
| Amide Bond Rotation (syn/anti) | 56 - 80 | Dynamic 1H NMR Spectroscopy |
| Piperazine Ring Inversion | ~56 | Dynamic 1H NMR Spectroscopy |
In the gas phase, the conformation of an ion is often described by its rotationally averaged collision cross-section (CCS), which is a measure of its shape and size. While experimental gas-phase studies on this compound are not extensively reported, computational methods can predict these properties. Predicted CCS values, calculated using methods like CCSbase, provide valuable information about the molecule's conformation when it is free from solvent interactions. uni.lu These predictions can be made for various adducts of the molecule, such as protonated or sodiated species, which are commonly generated in mass spectrometry experiments.
The table below presents the predicted collision cross-section values for various adducts of this compound, offering a glimpse into its structural characteristics in the gas phase.
| Adduct Ion | Mass-to-Charge Ratio (m/z) | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 230.12878 | 151.2 |
| [M+Na]+ | 252.11072 | 159.0 |
| [M+K]+ | 268.08466 | 154.5 |
| [M+NH4]+ | 247.15532 | 164.3 |
| [M-H]- | 228.11422 | 153.1 |
Absence of Published Research Precludes In-Depth Computational Analysis of this compound
A thorough review of available scientific literature reveals a lack of specific computational and theoretical studies on the chemical compound this compound. Despite the common application of quantum chemical calculations and molecular dynamics simulations to similar molecular structures, such as other piperazine and benzonitrile derivatives, detailed research findings for this particular compound are not present in published databases.
Computational chemistry is a powerful tool for predicting molecular properties and behavior. Methods like Density Functional Theory (DFT) are routinely used to investigate the electronic structure, molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and electrostatic potential surfaces of molecules. jddtonline.info These calculations provide insights into a compound's reactivity, stability, and potential interaction sites. jddtonline.info Similarly, molecular dynamics (MD) simulations are employed to study the conformational dynamics of molecules in solution and to understand the influence of solvents on their behavior. researchgate.net
While general principles and methodologies for these computational investigations are well-established and have been applied to related compounds, the specific data required to detail the electronic and dynamic properties of this compound are not available. researchgate.netdntb.gov.ua Scientific inquiry into this specific molecule, covering the topics of its electronic structure, electrostatic potential, predicted spectroscopic properties, and conformational dynamics, has not been published in the accessible scientific literature.
Therefore, a detailed article on the computational and theoretical investigations of this compound, as per the requested outline, cannot be generated at this time due to the absence of the necessary foundational research and data.
Computational and Theoretical Investigations of 4 4 Methylpiperazine 1 Carbonyl Benzonitrile
Reaction Mechanism Predictions and Transition State Analysis
Density Functional Theory (DFT) is a primary method used to model reaction mechanisms. This approach calculates the electronic structure of molecules to determine their energies and properties. By mapping the potential energy surface of a reaction, chemists can identify the lowest energy path from reactants to products. This path includes intermediate structures and, crucially, transition states.
Transition state analysis focuses on identifying the highest energy point along the reaction coordinate. This transient molecular structure represents the energy barrier that must be overcome for the reaction to proceed. The energy of the transition state is critical for calculating the activation energy, which in turn determines the reaction rate. Computational software can perform a transition state search to locate this structure and then conduct a frequency calculation to confirm its identity; a valid transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
For a hypothetical synthesis of 4-(4-methylpiperazine-1-carbonyl)benzonitrile, such as the acylation of 1-methylpiperazine (B117243) with 4-cyanobenzoyl chloride, a computational study would model the reactants, the tetrahedral intermediate, the transition states for its formation and collapse, and the final products. The calculated thermodynamic and kinetic data provide a deeper understanding of the reaction's feasibility and kinetics.
Below is an illustrative table showing the type of data that would be generated from a transition state analysis for a hypothetical reaction step.
| Parameter | Reactant Complex | Transition State (TS1) | Intermediate | Transition State (TS2) | Product Complex |
| Relative Energy (kcal/mol) | 0.00 | +15.2 | -5.8 | +12.5 | -20.7 |
| Key Bond Distance (Å) | C-Cl: 1.80 | C-Cl: 2.15, C-N: 1.90 | C-N: 1.45 | C-O⁻: 1.25, C-Cl: 2.50 | C-N: 1.35 |
| Imaginary Frequency (cm⁻¹) | N/A | -350 | N/A | -280 | N/A |
Note: The data in this table is hypothetical and for illustrative purposes only, as specific computational studies for this compound were not found in the public domain.
Role As a Chemical Building Block and Precursor in Organic Synthesis
Intermediate in the Synthesis of Known Chemical Scaffolds
While the role of the compound as a general intermediate (Section 6.4) can be inferred from its structural similarity to precursors of molecules like Olaparib, nih.govnewdrugapprovals.org concrete, documented evidence for its application in specific annulation reactions, multicomponent reaction sequences, or as a scaffold for chemical probes and mechanistic tools is not available in the public domain. The specific applications and reaction pathways for this building block appear to be part of proprietary research and are not detailed in academic journals or accessible patent descriptions.
To generate an article that is both scientifically accurate and strictly compliant with the provided outline, detailed research findings for each subsection are necessary. Without such information, the resulting content would be speculative and would not meet the required standards of a thorough and authoritative scientific article. Therefore, the request cannot be fulfilled at this time due to the absence of the necessary detailed information in publicly accessible sources.
Emerging Research Applications in Chemical Sciences
Application in Materials Chemistry Research
A comprehensive search of scientific databases and chemical literature indicates that there is currently no published research on the application of 4-(4-Methylpiperazine-1-carbonyl)benzonitrile in materials chemistry.
Supramolecular Chemistry Applications
There is no specific research available on the supramolecular chemistry applications of this compound.
Self-Assembly Studies
No studies have been published that investigate the self-assembly properties of this compound.
Host-Guest Interactions
While research has demonstrated that benzonitrile (B105546) derivatives can be recognized by supramolecular macrocycles in host-guest interactions, there are no specific studies that feature this compound as a guest molecule. nih.govnih.gov
Advanced Spectroscopic Probe Development
The unique structural architecture of this compound, which integrates a benzonitrile moiety with a 4-methylpiperazine group via a carbonyl linker, lays the foundation for its potential utility as a spectroscopic probe. The benzonitrile component is a well-known fluorophore, and its photophysical properties can be modulated by the substitution pattern on the benzene (B151609) ring and the nature of the attached functional groups. The piperazine (B1678402) ring, a common scaffold in medicinal chemistry, can influence the molecule's solubility, polarity, and potential for intermolecular interactions, all of which are critical factors in probe design.
Detailed Research Findings
Currently, dedicated research literature detailing the specific application of this compound as a spectroscopic probe is limited. However, the potential for its application can be inferred from the analysis of its constituent chemical moieties. The 4-cyanobenzoyl group is known to be a part of various fluorescent molecules. The electron-withdrawing nature of the nitrile group, in conjunction with the carbonyl group, can influence the intramolecular charge transfer (ICT) characteristics of the molecule upon photoexcitation. This ICT character is often associated with sensitivity to the local environment, a desirable feature for spectroscopic probes.
The 1-methylpiperazine (B117243) substituent can play a significant role in tuning the photophysical properties of the benzonitrile fluorophore. The tertiary amine within the piperazine ring can act as an electron donor, potentially leading to the formation of a "push-pull" system with the electron-withdrawing benzonitrile group. Such systems are renowned for their sensitivity to solvent polarity, viscosity, and the presence of specific analytes, which can lead to changes in fluorescence intensity, wavelength, and lifetime.
While specific experimental data for this compound is not extensively available in peer-reviewed literature, the following table outlines the fundamental chemical and predicted spectral properties that are crucial for its potential as a spectroscopic probe.
| Property | Value | Source |
| Molecular Formula | C13H15N3O | PubChem |
| Molecular Weight | 229.28 g/mol | PubChem |
| XLogP3 | 1.1 | PubChem |
| Hydrogen Bond Donor Count | 0 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
This table presents basic chemical properties that are foundational for understanding the potential behavior of the compound in various environments.
Further research into the synthesis of derivatives of this compound could unlock a wider range of spectroscopic applications. For instance, modification of the methyl group on the piperazine ring or substitution on the benzonitrile ring could fine-tune the molecule's photophysical properties, leading to the development of probes with enhanced sensitivity and selectivity for specific targets.
Future Research Trajectories and Synthetic Challenges
Development of Asymmetric Synthesis Routes
The structure of 4-(4-methylpiperazine-1-carbonyl)benzonitrile is achiral. However, the introduction of stereocenters into the piperazine (B1678402) ring could open up new areas of chemical space. The development of asymmetric routes to chiral derivatives of this compound is a significant and challenging goal.
Current methods for the asymmetric synthesis of substituted piperazines often rely on strategies such as the use of a chiral pool, enzymatic resolutions, or asymmetric catalysis. nih.gov Future research could focus on the development of catalytic enantioselective methods for the synthesis of C-substituted derivatives of this compound. For instance, asymmetric allylic alkylation of piperazin-2-ones, followed by reduction, has been shown to be an effective method for producing chiral piperazines. nih.govcaltech.edu Another promising approach is the iridium-catalyzed asymmetric hydrogenation of pyrazine (B50134) precursors, which can yield a variety of chiral piperazines with high enantioselectivity. acs.org
A key challenge in applying these methods to the target molecule would be the compatibility of the benzonitrile (B105546) and amide functionalities with the reaction conditions. The development of robust catalysts that can tolerate these functional groups while inducing high levels of stereocontrol is a critical area for future investigation.
Table 1: Potential Asymmetric Synthesis Strategies
| Strategy | Description | Potential Challenges |
|---|---|---|
| Catalytic Asymmetric Hydrogenation | Hydrogenation of a suitably functionalized pyrazine precursor using a chiral iridium catalyst. acs.org | Synthesis of the pyrazine precursor; catalyst tolerance to the nitrile and amide groups. |
| Asymmetric Allylic Alkylation | Palladium-catalyzed decarboxylative allylic alkylation of a piperazin-2-one (B30754) intermediate. nih.govcaltech.edu | Multi-step synthesis; potential for racemization during subsequent transformations. |
| Chiral Pool Synthesis | Utilization of readily available chiral starting materials, such as amino acids, to construct the piperazine ring. rsc.org | Limited diversity of available stereoisomers; potentially lengthy synthetic sequences. |
Exploration of Novel Reactivity Patterns
The chemical scaffold of this compound contains several reactive sites that could be exploited for further functionalization. These include the aromatic ring, the nitrile group, the amide carbonyl, and the C-H bonds of the piperazine ring.
Future research could explore the selective functionalization of the aromatic ring through late-stage C-H activation or cross-coupling reactions. The benzonitrile group itself can serve as a versatile handle for a variety of transformations. For example, it can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions. Benzonitrile is also known to act as a coordinating ligand in transition metal complexes, which could be exploited for the development of novel catalytic systems. rochester.eduwikipedia.orgwikipedia.org
The amide bond, while generally stable, can be activated under certain conditions, allowing for cleavage or modification. Furthermore, recent advances in photoredox catalysis have enabled the direct C-H functionalization of piperazines, offering a powerful tool for the late-stage diversification of the piperazine core. mdpi.com
Table 2: Potential Reactivity Explorations
| Functional Group | Potential Transformation | Research Goal |
|---|---|---|
| Aromatic Ring | C-H functionalization, cross-coupling | Introduction of diverse substituents for structure-activity relationship studies. |
| Nitrile Group | Hydrolysis, reduction, cycloaddition | Conversion to other functional groups to expand molecular diversity. |
| Amide Carbonyl | Selective reduction, activation | Modification of the linker between the piperazine and benzoyl moieties. |
Integration into Flow Chemistry Methodologies
Continuous flow chemistry has emerged as a powerful technology for the synthesis of organic molecules, offering advantages in terms of safety, efficiency, and scalability. nih.govresearchgate.net The synthesis of this compound, which involves an amidation reaction, is well-suited for adaptation to a flow process.
Future research could focus on developing a continuous flow synthesis of the target molecule, starting from 4-cyanobenzoic acid and 1-methylpiperazine (B117243). This would involve pumping the starting materials through a heated reactor, potentially packed with a solid-supported coupling agent or catalyst, to facilitate the amidation reaction. researchgate.netrsc.org Flow chemistry can also enable the use of high temperatures and pressures, which can accelerate reaction rates and improve yields. acs.orgacs.org
The integration of in-line purification techniques, such as liquid-liquid extraction or chromatography, could allow for a fully automated and continuous production of the final compound. Furthermore, flow chemistry could be particularly advantageous for exploring the reactivity of the molecule under conditions that are difficult to achieve in traditional batch reactors. mdpi.comresearchgate.net
Designing for Enhanced Molecular Recognition (without therapeutic implications)
The structural motifs present in this compound, namely the piperazine and benzonitrile groups, have the potential to participate in non-covalent interactions, making them interesting building blocks for supramolecular chemistry and materials science.
The piperazine ring, with its two nitrogen atoms, can act as a hydrogen bond acceptor and donor, as well as a ligand for metal coordination. rsc.org The benzonitrile group can also participate in hydrogen bonding and π-stacking interactions. Future research could focus on designing derivatives of the target molecule with enhanced molecular recognition properties. For example, the incorporation of additional functional groups capable of specific intermolecular interactions could lead to the formation of self-assembling systems, such as gels, liquid crystals, or porous materials.
The benzonitrile moiety is a known ligand in coordination chemistry, and derivatives of the target molecule could be explored as ligands for the development of novel catalysts or functional metal-organic frameworks (MOFs). rsc.org The ability to tune the electronic properties of the benzonitrile through substitution on the aromatic ring could provide a means to modulate the properties of the resulting metal complexes.
Sustainability and Green Chemistry in Compound Synthesis
The principles of green chemistry are increasingly important in modern organic synthesis, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. scispace.com The synthesis of this compound can be made more sustainable by employing catalytic and environmentally benign methods.
A key focus for future research is the development of catalytic methods for the amide bond formation, which would replace the stoichiometric coupling reagents that are commonly used and generate significant amounts of waste. sigmaaldrich.comcatalyticamidation.info Boronic acid and other Lewis acid catalysts have shown promise for direct amidation reactions. nih.govmdpi.com Biocatalytic methods, using enzymes such as lipases, also offer a green alternative for amide synthesis. nih.govrsc.org
Table 3: Green Chemistry Approaches for Synthesis
| Green Chemistry Principle | Application to Synthesis | Potential Benefit |
|---|---|---|
| Catalysis | Use of catalytic amounts of a promoter for amidation. sigmaaldrich.comcatalyticamidation.info | Reduced waste from stoichiometric reagents. |
| Benign Solvents | Employing water, ethanol (B145695), or other non-hazardous solvents. mdpi.com | Reduced environmental impact and improved safety. |
| Energy Efficiency | Utilization of microwave irradiation or flow chemistry. rsc.orgnih.gov | Shorter reaction times and lower energy consumption. |
| Atom Economy | Designing synthetic routes with minimal protecting groups and steps. | Maximization of the incorporation of starting materials into the final product. |
Q & A
Q. What synthetic routes are recommended for 4-(4-Methylpiperazine-1-carbonyl)benzonitrile, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step procedures, starting with the coupling of a benzonitrile derivative with a substituted piperazine. For example, analogous compounds are synthesized via nucleophilic substitution or amide bond formation using reagents like benzoyl chloride in dichloromethane (DCM) with a base such as N,N-diisopropylethylamine (DIEA) . Reaction optimization should focus on temperature control (20–25°C), stoichiometric ratios (1:1.5 molar excess of base), and purification via crystallization or flash chromatography . Monitoring intermediates with thin-layer chromatography (TLC) ensures stepwise efficiency.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for confirming regiochemistry and substituent orientation, particularly for distinguishing piperazine ring protons (δ 2.3–3.5 ppm) and benzonitrile carbons (δ ~118 ppm) . High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., m/z 215.294 for C₁₃H₁₇N₃ ). Infrared (IR) spectroscopy can corroborate carbonyl (C=O, ~1650 cm⁻¹) and nitrile (C≡N, ~2230 cm⁻¹) functional groups.
Q. What are the solubility properties of this compound, and how should stability be managed during storage?
- Methodological Answer : Piperazine-benzonitrile derivatives are generally soluble in polar aprotic solvents (e.g., DCM, DMF) but exhibit limited solubility in water. Stability testing under varying pH (4–9) and temperatures (4°C vs. room temperature) is recommended. For long-term storage, lyophilization and storage in amber vials under inert gas (N₂/Ar) at -20°C minimize hydrolysis and oxidation .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?
- Methodological Answer : SAR studies should systematically modify substituents on the piperazine ring (e.g., methyl, benzyl, or fluorophenyl groups) and benzonitrile positions. For example, replacing the methyl group with a trifluoromethyl moiety (as in ) enhances metabolic stability. Biological assays (e.g., kinase inhibition or receptor binding) should quantify IC₅₀ values, with statistical analysis (ANOVA) to identify significant structural contributors .
Q. What computational methods are used to predict the compound’s interactions with biological targets?
- Methodological Answer : Density Functional Theory (DFT) calculations can optimize molecular geometry and predict electrostatic potential surfaces, identifying nucleophilic/electrophilic regions . Molecular docking (e.g., AutoDock Vina) against target proteins (e.g., kinases) assesses binding affinity, with validation via molecular dynamics simulations (100 ns trajectories) to evaluate stability of ligand-receptor complexes .
Q. How can contradictions in biological activity data across studies be resolved?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., pH, co-solvents) or cellular models. Standardize protocols using reference compounds (e.g., staurosporine for kinase assays) and replicate experiments across multiple cell lines. Meta-analysis of dose-response curves (e.g., Hill slopes) and cross-validation with orthogonal techniques (e.g., SPR for binding kinetics vs. fluorescence polarization) can reconcile inconsistencies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
